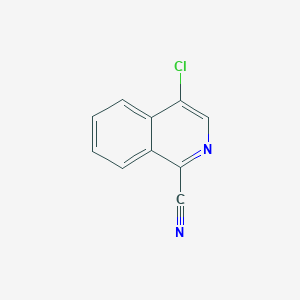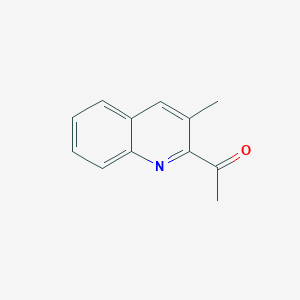
Pentaerythritol dimethacrylate
Vue d'ensemble
Description
Pentaerythritol dimethacrylate is a chemical compound widely used in various industrial and scientific applications. It is a dimethacrylate ester derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is known for its excellent polymerization properties, making it a valuable monomer in the production of high-performance polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentaerythritol dimethacrylate is typically synthesized through the esterification of pentaerythritol with methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and high yield. The use of advanced purification techniques, such as fractional distillation and chromatography, ensures the removal of impurities and the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pentaerythritol dimethacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of free radical initiators, such as azobisisobutyronitrile or benzoyl peroxide, to form cross-linked polymers.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols, to form adducts.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form pentaerythritol and methacrylic acid.
Common Reagents and Conditions:
Polymerization: Free radical initiators, UV light, or heat.
Addition Reactions: Nucleophiles like amines or thiols, often under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Polymerization: Cross-linked polymers and resins.
Addition Reactions: Adducts with nucleophiles.
Hydrolysis: Pentaerythritol and methacrylic acid.
Applications De Recherche Scientifique
Pentaerythritol dimethacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Biology: Employed in the fabrication of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in dental materials, such as adhesives and composites, due to its excellent mechanical properties and biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants, providing enhanced durability and resistance to environmental factors.
Mécanisme D'action
The primary mechanism of action of pentaerythritol dimethacrylate involves its polymerization to form cross-linked networks. The methacrylate groups undergo free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linked structure imparts excellent mechanical strength, thermal stability, and chemical resistance to the resulting materials.
Molecular Targets and Pathways:
Polymerization: Initiated by free radicals generated from initiators or UV light.
Cross-Linking: Formation of covalent bonds between methacrylate groups, creating a robust polymer network.
Comparaison Avec Des Composés Similaires
Pentaerythritol dimethacrylate is often compared with other similar compounds, such as:
Trimethylolpropane trimethacrylate: Similar in structure but with three methacrylate groups instead of two.
Pentaerythritol triacrylate: Contains three acrylate groups, offering different polymerization properties.
Polyethylene glycol dimethacrylate: A hydrophilic monomer used in hydrogel formation.
Uniqueness: this compound stands out due to its balanced properties, offering a combination of high reactivity, excellent mechanical strength, and versatility in various applications. Its ability to form highly cross-linked networks makes it particularly valuable in the production of durable and high-performance materials.
Propriétés
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O6/c1-9(2)11(16)18-7-13(5-14,6-15)8-19-12(17)10(3)4/h14-15H,1,3,5-8H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPVFBDWIUVLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)(CO)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949634 | |
| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26846-58-2 | |
| Record name | 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26846-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-bis(hydroxymethyl)-1,3-propanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026846582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)-1,3-propanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1604978.png)


![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1604981.png)
![methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate](/img/structure/B1604985.png)
![3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1604986.png)



![Benzo[4,5]thieno[2,3-b]quinoxaline](/img/structure/B1604994.png)



